molecular formula C7H12ClN3S B8701319 5-(1-Chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 55391-19-0

5-(1-Chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No. B8701319
CAS RN: 55391-19-0
M. Wt: 205.71 g/mol
InChI Key: JGBLEJRTQMHAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H12ClN3S and its molecular weight is 205.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55391-19-0

Product Name

5-(1-Chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Molecular Formula

C7H12ClN3S

Molecular Weight

205.71 g/mol

IUPAC Name

5-(1-chloro-2-methylpropan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H12ClN3S/c1-7(2,4-8)5-10-11-6(9-3)12-5/h4H2,1-3H3,(H,9,11)

InChI Key

JGBLEJRTQMHAIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1=NN=C(S1)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An 87.2 g. portion of 4-methylthiosemicarbazide and 113.2 g. of 3-chloro-2,2-dimethylpropionic acid were suspended in 300 ml. of dioxane. The mixture was heated to 90° C. and 139.5 g. of phosphorus oxychloride was added dropwise while holding the temperature constant. After the addition was complete, the reaction mixture was stirred at 90° C. for three hours. The mixture was then allowed to cool and stand overnight at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a well stirred suspension of 125 g of 4-methylthiosemicarbazide and 165 g of β-chloropivalic acid in 500 ml of dioxane was added 186 g of phosphorus oxychloride at a rate which maintained the temperature below 60°. The reaction mixture was then heated at reflux until HCl evolution ceased (about 4 hrs). After cooling, the supernatant liquid was decanted from the plastic mass and 500 ml of water was added. With cooling, sodium hydroxide pellets were added until a pH of 10 was maintained. The resulting precipitate was collected, washed with water and air dried giving 216 g m.p. 91°-93°, (87%). Recrystallization from methylene chloride-ether gave the analytical sample, m.p. 93°-95°.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.